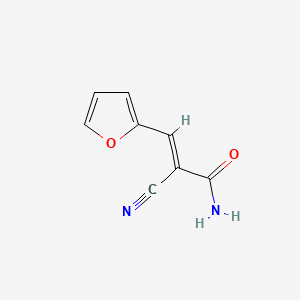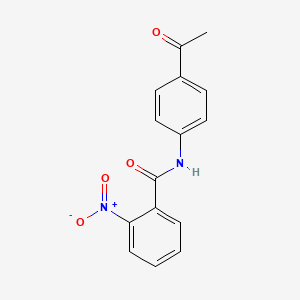![molecular formula C14H10ClN3O2 B5780802 2-{5-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5780802.png)
2-{5-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of oxadiazole derivatives often involves condensation reactions, utilizing key functional groups to form the oxadiazole ring. For example, the synthesis of related 1,3,4-oxadiazole derivatives has been achieved through reactions involving hydrazides and carboxylic acid derivatives under various conditions to form the heterocyclic oxadiazole core (Holla et al., 2004).
Wirkmechanismus
Target of Action
Similar compounds such as 2,4-dichlorophenoxyacetic acid (2,4-d) and 5-[(4-chlorophenoxy)-methyl]-1,3,4-oxadiazole-2-thiol have been found to target the enzyme acetylcholinesterase . This enzyme plays a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter that sends signals in the nervous system.
Mode of Action
Similar compounds like 2,4-d act by mimicking the auxin growth hormone indoleacetic acid (iaa), causing rapid, uncontrolled growth
Biochemical Pathways
A related compound, 5-[(4-chlorophenoxy)-methyl]-1,3,4-oxadiazole-2-thiol, has been found to inhibit acetylcholinesterase, which could affect the cholinergic system . This could potentially lead to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous nerve impulses.
Pharmacokinetics
A related compound, 5-[(4-chlorophenoxy)-methyl]-1,3,4-oxadiazole-2-thiol, has been found to have good oral bioavailability, with properties such as lipophilicity (logp), ionization constant (pka), solubility (logs), and permeability (logd) being key factors . These properties could influence the absorption, distribution, metabolism, and excretion (ADME) of the compound.
Result of Action
Based on the potential target of action, inhibition of acetylcholinesterase could lead to an overstimulation of muscles and glands due to the accumulation of acetylcholine .
Action Environment
Factors such as ph and temperature could potentially affect the stability and activity of the compound .
Eigenschaften
IUPAC Name |
5-[(2-chlorophenoxy)methyl]-3-pyridin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2/c15-10-5-1-2-7-12(10)19-9-13-17-14(18-20-13)11-6-3-4-8-16-11/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEHDXHXRCBGAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=NC(=NO2)C3=CC=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{5-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2,6-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5780723.png)
![(4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenyl)dimethylamine](/img/structure/B5780736.png)
![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5780741.png)

![methyl 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B5780765.png)

![N-[4-(trifluoromethyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5780778.png)





![2-methoxy-4-{2-[(4-methoxyphenyl)sulfonyl]carbonohydrazonoyl}phenyl phenylcarbamate](/img/structure/B5780838.png)